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Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

Cat. No.: B167172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-

(3-chlorophenyl)propionaldehyde, a valuable intermediate in organic synthesis. Due to the

limited availability of direct experimental data, this guide presents a detailed, predicted

spectroscopic profile based on analogous compounds and established principles of

spectroscopy. It includes predicted data for Infrared (IR) spectroscopy, Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Furthermore, this

guide outlines generalized experimental protocols for acquiring such data and illustrates a

potential synthetic pathway and a general analytical workflow.

Molecular and Physical Properties
3-(3-Chlorophenyl)propionaldehyde is an aromatic aldehyde with the molecular formula

C₉H₉ClO.[1][2] Its molecular weight is 168.62 g/mol .[1][2] Key physical properties are

summarized in the table below.
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Property Value

Molecular Formula C₉H₉ClO

Molecular Weight 168.62 g/mol

CAS Number 136415-83-3

Appearance Predicted: Colorless to pale yellow liquid

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(3-

chlorophenyl)propionaldehyde. These predictions are derived from the known spectral data of

3-phenylpropionaldehyde and the well-documented effects of a chlorine substituent on a

benzene ring.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the aldehyde functional group

and the substituted benzene ring.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920, ~2820 Medium Aliphatic C-H stretch

~2720 Weak
Aldehyde C-H stretch (Fermi

resonance)

~1725 Strong C=O (aldehyde) stretch

~1600, ~1475 Medium-Strong Aromatic C=C ring stretch

~1100-1000 Medium C-Cl stretch

~800-700 Strong
C-H out-of-plane bend (meta-

substitution)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H NMR spectrum is predicted to show signals corresponding to the aldehyde proton, the

aromatic protons, and the two methylene groups of the propyl chain. The chemical shifts of the

aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 Triplet (t) 1H -CHO

~7.2-7.4 Multiplet (m) 4H Aromatic protons

~3.0 Triplet (t) 2H -CH₂-Ar

~2.8 Triplet (t) 2H -CH₂-CHO

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic

carbons (with the carbon attached to the chlorine showing a characteristic shift), and the

aliphatic carbons.

Chemical Shift (δ, ppm) Assignment

~201 C=O (aldehyde)

~142 Aromatic C-Cl

~134 Aromatic C-H

~130 Aromatic C-H

~128 Aromatic C-H

~126 Aromatic C-H

~45 -CH₂-CHO

~28 -CH₂-Ar

Mass Spectrometry (MS)
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The mass spectrum, likely obtained via electron ionization (EI), is expected to show a

molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/z
Predicted Relative
Intensity

Assignment

168/170 Moderate [M]⁺ (Molecular ion)

139/141 Moderate [M - CHO]⁺

111/113 Strong [C₇H₆Cl]⁺ (Chlorotropylium ion)

91 Moderate [C₇H₇]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 3-(3-

chlorophenyl)propionaldehyde. Instrument parameters should be optimized for the specific

sample and instrument used.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates

(e.g., NaCl or KBr).

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample

spectrum is then recorded over a range of 4000-400 cm⁻¹. The final spectrum is obtained by

ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters

include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: The raw data is processed using appropriate software, involving Fourier

transformation, phase correction, baseline correction, and integration of signals. Chemical

shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Introduction: The sample is introduced into the ion source, typically after separation

on a GC column.

Ionization: Electron Ionization (EI) at 70 eV is commonly used to generate charged

fragments.

Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is

analyzed to deduce the structure. The isotopic pattern for chlorine should be observed for

chlorine-containing fragments.

Visualizations
Synthesis Workflow
A plausible synthetic route to 3-(3-chlorophenyl)propionaldehyde is the oxidation of the

corresponding alcohol, 3-(3-chlorophenyl)propan-1-ol.
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Starting Material
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Product

3-(3-Chlorophenyl)propan-1-ol

Oxidation
(e.g., PCC, Swern)

3-(3-Chlorophenyl)propionaldehyde

Click to download full resolution via product page

Caption: A potential synthesis route for 3-(3-chlorophenyl)propionaldehyde.

Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a synthesized compound is

outlined below.

Synthesized Compound

IR Spectroscopy NMR Spectroscopy
(1H, 13C) Mass Spectrometry

Data Analysis and
Structure Confirmation

Click to download full resolution via product page
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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